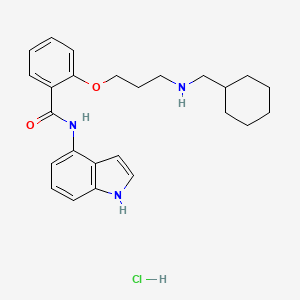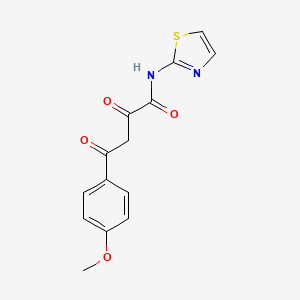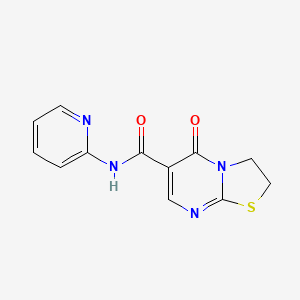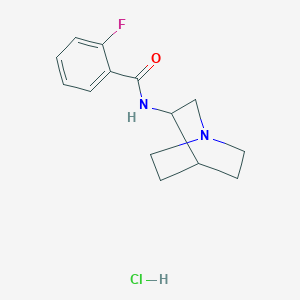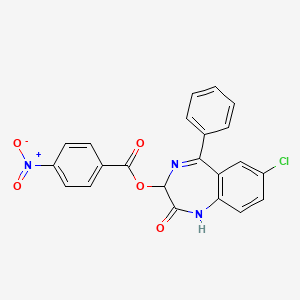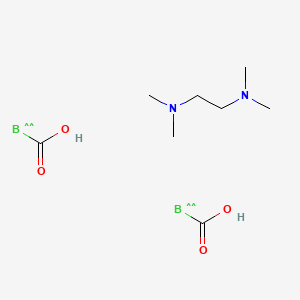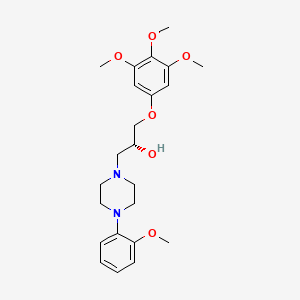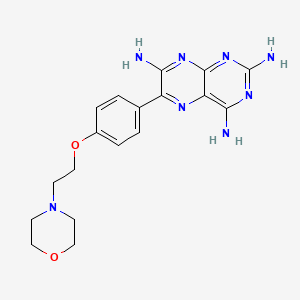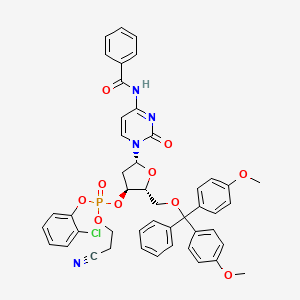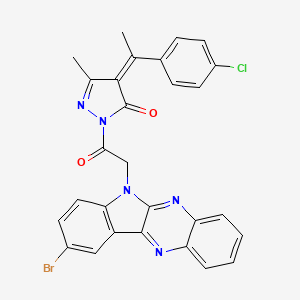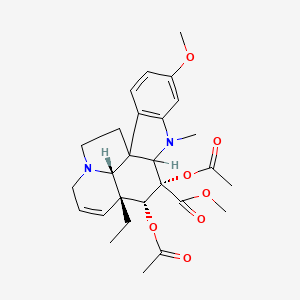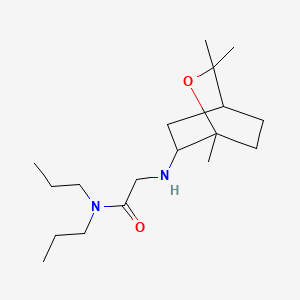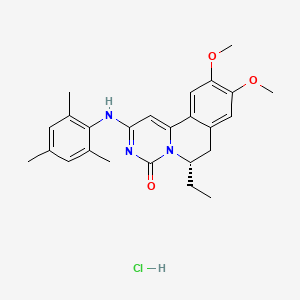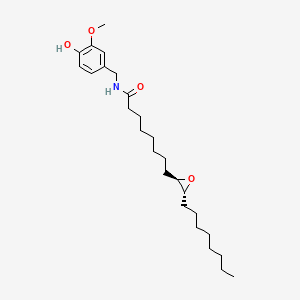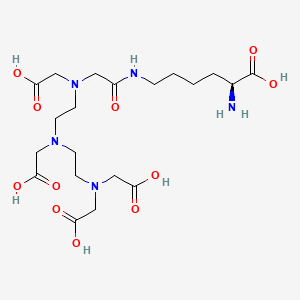
epsilon-Lysine-pentetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epsilon-Lysine-pentetate is a compound that belongs to the family of polyamino acids. It is composed of multiple lysine residues linked together through amide bonds. This compound is known for its excellent antimicrobial properties, making it valuable in various industries, including food preservation and pharmaceuticals .
準備方法
Synthetic Routes and Reaction Conditions
Epsilon-Lysine-pentetate can be synthesized through several methods, including solid-phase synthesis and ring-opening polymerization. These methods involve the protection and deprotection of functional groups to ensure the correct formation of amide bonds between lysine residues .
Industrial Production Methods
Microbial fermentation is the most common method for the industrial production of this compound. This method is preferred due to its economic efficiency and environmental friendliness. Microorganisms, particularly those from the genus Streptomyces, are used to produce this compound through fermentation processes .
化学反応の分析
Types of Reactions
Epsilon-Lysine-pentetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield primary amines .
科学的研究の応用
Epsilon-Lysine-pentetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and cellular processes.
Medicine: Utilized as an antimicrobial agent in various pharmaceutical formulations.
Industry: Applied in food preservation to prevent microbial growth
作用機序
The antimicrobial activity of epsilon-Lysine-pentetate is primarily due to its ability to disrupt the cell membranes of microorganisms. The compound interacts with the lipid bilayer of the cell membrane, causing increased permeability and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria and fungi .
類似化合物との比較
Similar Compounds
Poly-L-lysine: Another polyamino acid with similar antimicrobial properties.
Lysine-based dendrimers: Branched polymers with multiple lysine residues.
Uniqueness
Epsilon-Lysine-pentetate is unique due to its specific structure, which allows for strong antimicrobial activity while being biodegradable and non-toxic. This makes it particularly valuable in applications where safety and environmental impact are important considerations .
特性
CAS番号 |
163488-51-5 |
|---|---|
分子式 |
C20H35N5O11 |
分子量 |
521.5 g/mol |
IUPAC名 |
(2S)-2-amino-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H35N5O11/c21-14(20(35)36)3-1-2-4-22-15(26)9-24(11-17(29)30)7-5-23(10-16(27)28)6-8-25(12-18(31)32)13-19(33)34/h14H,1-13,21H2,(H,22,26)(H,27,28)(H,29,30)(H,31,32)(H,33,34)(H,35,36)/t14-/m0/s1 |
InChIキー |
JGTYOCAAPPCXHS-AWEZNQCLSA-N |
異性体SMILES |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C[C@@H](C(=O)O)N |
正規SMILES |
C(CCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


